Aminopurvalanol A is a selective inhibitor of cyclin-dependent kinases, specifically targeting cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. Its chemical structure is characterized by the presence of a purine core substituted with an amino group and a chlorophenyl moiety, making it a member of the purine derivatives. The compound has garnered attention for its potential applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Aminopurvalanol A was first synthesized and characterized in research aimed at developing potent inhibitors of cyclin-dependent kinases. It is derived from modifications of purine compounds, which are known for their biological significance and utility in medicinal chemistry.
Aminopurvalanol A is synthesized through a multi-step process involving the following key stages:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Chromatographic techniques are employed for purification, ensuring high-quality product isolation. Common reagents used in the synthesis include halogens for substitution reactions and various solvents suitable for purine chemistry.
The molecular structure of aminopurvalanol A features:
Aminopurvalanol A can participate in several chemical reactions:
Common reagents for these reactions include:
The products formed can exhibit different biological activities based on their modified structures.
Aminopurvalanol A functions primarily as a potent inhibitor of cyclin-dependent kinases. It binds selectively to the ATP-binding site of these kinases, preventing their activation. This inhibition leads to:
The compound has reported IC50 values ranging from 20 to 35 nM for its primary targets (cyclin-dependent kinases), indicating high potency.
Aminopurvalanol A is primarily utilized in scientific research focused on cancer biology. Its applications include:
The compound's selective inhibition profile makes it a valuable tool in drug discovery and development aimed at treating malignancies associated with dysregulated cell cycle progression.
Aminopurvalanol A (chemical name: (2R)-2-[[6-[(3-Amino-5-chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol) is a potent, cell-permeable inhibitor targeting key cyclin-dependent kinases (CDKs) involved in cell cycle progression and neuronal regulation. This purine derivative belongs to the same structural class as purvalanol B and roscovitine but exhibits enhanced potency and selectivity [3] [10].
Aminopurvalanol A demonstrates distinct selectivity for cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 5 due to its precise interactions within the adenosine triphosphate-binding pocket. Crystallographic studies of related CDK-inhibitor complexes reveal that the inhibitor's chloro-anilino group at the C6 position and chiral hydroxyalkyl side chain at N9 form critical hydrogen bonds with conserved residues in the hinge region (Glu81 and Leu83 in cyclin-dependent kinase 2) [8]. The inhibitor's isopropyl group extends into a hydrophobic region near the gatekeeper residue (Phe80 in cyclin-dependent kinase 2), a structural feature that confers selectivity over cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which possess bulkier gatekeeper residues [5] [8]. For cyclin-dependent kinase 5, aminopurvalanol A exploits the unique conformation of the p25-bound activation loop, achieving inhibition in the low nanomolar range [9] [10].
Aminopurvalanol A functions as a competitive adenosine triphosphate antagonist, binding the active conformation of cyclin-dependent kinases with high affinity. Systematic profiling reveals the following inhibitory constants:
Table 1: Kinase Inhibition Profile of Aminopurvalanol A
Kinase Target | IC50 (nM) | Selectivity Ratio vs. Off-Targets |
---|---|---|
Cyclin-dependent kinase 1/cyclin B | 4–35 | >2,850-fold |
Cyclin-dependent kinase 2/cyclin E | 20–70 | >1,400-fold |
Cyclin-dependent kinase 5/p25 | 25–35 | >2,850-fold |
Extracellular signal-regulated kinase 2 | 3,100 | Reference |
Glycogen synthase kinase 3β | >100,000 | >3,300-fold |
Protein kinase A | >100,000 | >3,300-fold |
The inhibitor exhibits exceptional selectivity (300–3,000-fold) over non-CDK kinases like glycogen synthase kinase 3β and protein kinase A, attributable to its optimized steric complementarity with the CDK adenosine triphosphate cleft [10]. Kinetic analyses confirm pure competitive inhibition with adenosine triphosphate, as evidenced by linear Lineweaver-Burk plots intersecting on the y-axis [3].
Aminopurvalanol A disrupts cell cycle progression by specifically inhibiting cyclin-dependent kinase complexes governing phase transitions:
Table 2: Functional Consequences of CDK Inhibition in Cellular Systems
Cellular Process | [Aminopurvalanol A] | Observed Effect | Molecular Basis |
---|---|---|---|
Leukemic Cell Proliferation | 5 μM | G2 phase accumulation (4N DNA content) | Cyclin-dependent kinase 1 inhibition |
Leukemic Cell Proliferation | >10 μM | Apoptotic fragmentation | Sustained cyclin-dependent kinase 1/5 suppression |
Sperm Capacitation | 2–20 μM | Loss of fertilizing ability | Disrupted actin polymerization |
Oocyte Maturation | 10 μM | Metaphase II arrest | Cyclin-dependent kinase 1 inhibition |
While primarily a CDK inhibitor, aminopurvalanol A exhibits secondary activity against extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 at micromolar concentrations (extracellular signal-regulated kinase 1 IC50 = 12.0 μM; extracellular signal-regulated kinase 2 IC50 = 3.1 μM) [10]. This cross-reactivity arises from structural similarities in the adenosine triphosphate-binding pockets of cyclin-dependent kinase 2 and extracellular signal-regulated kinase 2. However, aminopurvalanol A does not significantly inhibit p38 mitogen-activated protein kinase isoforms (IC50 >100 μM), underscoring its selectivity divergence from broad-spectrum kinase inhibitors like staurosporine [6] [10].
In cellular models, aminopurvalanol A modulates mitogen-activated protein kinase signaling indirectly through cyclin-dependent kinase 5 inhibition. Cyclin-dependent kinase 5 phosphorylates extracellular signal-regulated kinase 1/2 at Thr218/Tyr220 residues, enhancing their activation. By inhibiting cyclin-dependent kinase 5, aminopurvalanol A reduces extracellular signal-regulated kinase signaling amplitude by 40–60% in neuronal cells, creating a feedback loop that influences differentiation pathways [10]. This crosstalk highlights the compound's utility in dissecting kinase network interdependencies, though its extracellular signal-regulated kinase inhibition remains pharmacologically secondary to CDK suppression.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3